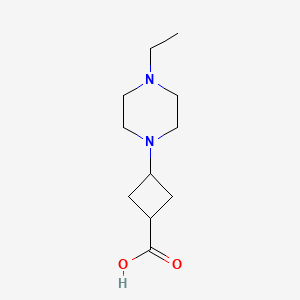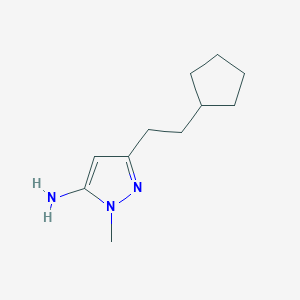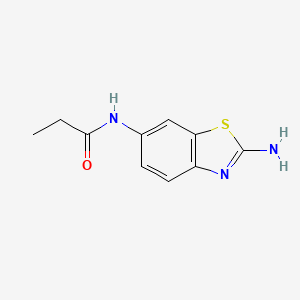
Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization with methyl acrylate in the presence of a base such as sodium methoxide to yield the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The oxazole ring plays a crucial role in stabilizing the compound’s conformation, allowing it to effectively interact with its targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxaldehyde
Uniqueness
Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate is unique due to the presence of the methyl ester group, which influences its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C11H10FNO3 |
|---|---|
Peso molecular |
223.20 g/mol |
Nombre IUPAC |
methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H10FNO3/c1-15-11(14)10-6-9(13-16-10)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3 |
Clave InChI |
BSHNYMCOGUGKRQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(=NO1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid](/img/structure/B13319678.png)
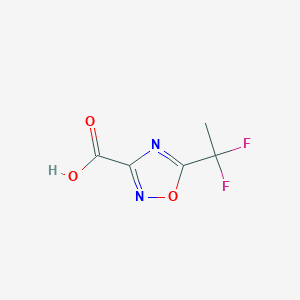
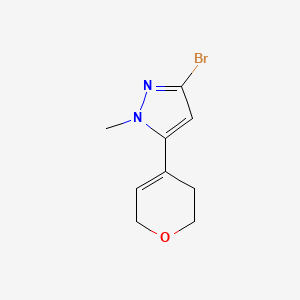



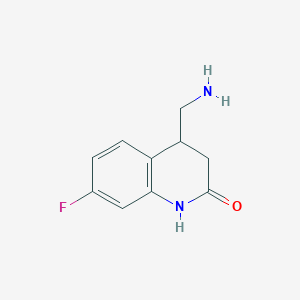
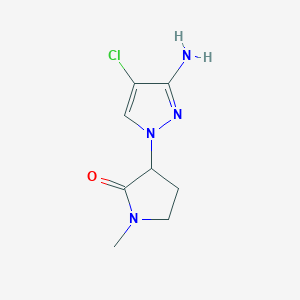

![Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-](/img/structure/B13319722.png)
